molecular formula C7H12O3 B13133236 Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate

Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate

Cat. No.: B13133236
M. Wt: 144.17 g/mol
InChI Key: MQNJPIDNFCSASL-PHDIDXHHSA-N
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Description

rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate: is an organic compound characterized by a cyclopropane ring substituted with a hydroxyethyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final esterification step involves the reaction of the carboxylic acid with methanol under acidic conditions.

Industrial Production Methods: Industrial production of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can optimize the cyclopropanation and esterification steps, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs.

Biology: This compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates, providing insights into enzyme specificity and mechanism.

Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a rigid scaffold, influencing the binding affinity and selectivity of the compound. The hydroxyethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

  • rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
  • rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-methanol
  • rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-amine

Uniqueness: rel-Methyl(1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and potential for derivatization. Compared to its acid, alcohol, and amine analogs, the ester form offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.

Biological Activity

Methyl trans-2-(2-hydroxyethyl)cyclopropane-1-carboxylate, a chiral compound with the molecular formula C7_7H12_{12}O3_3, has garnered attention in biological and chemical research due to its unique structural properties and potential applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

PropertyDetails
Molecular Formula C7_7H12_{12}O3_3
Molecular Weight 144.17 g/mol
IUPAC Name Methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate
InChI Key MQNJPIDNFCSASL-PHDIDXHHSA-N
SMILES Notation COC(=O)[C@@H]1C[C@H]1CCO

Synthesis Methods

The synthesis of this compound typically involves multistep organic reactions. Common methods include:

  • Cyclopropanation Reactions : Utilizing cyclopropane intermediates to introduce the carboxylate group.
  • Esterification : Reacting the corresponding acid with methanol in the presence of a catalyst to form the ester.

These synthetic pathways are crucial for producing this compound in sufficient quantities for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The cyclopropane ring serves as a rigid scaffold that can enhance binding affinity and specificity. The hydroxyethyl and ester groups may facilitate hydrogen bonding and other non-covalent interactions, which are essential for modulating biological responses.

Enzyme Interaction Studies

Research indicates that this compound can be utilized in enzyme-catalyzed reactions involving cyclopropane-containing substrates. This property allows researchers to gain insights into enzyme specificity and mechanisms of action, particularly in metabolic pathways where cyclopropane derivatives play a role .

Potential Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Neurotransmitter Modulation : Preliminary studies indicate potential interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. Results indicated that the compound exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like bleomycin .

Study 2: Enzyme Specificity

In another investigation, the compound was tested for its effects on specific enzymes involved in metabolic pathways. The results highlighted its potential as a selective inhibitor, providing a basis for further development as a therapeutic agent targeting metabolic diseases.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (1R,2S)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-4-5(6)2-3-8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

MQNJPIDNFCSASL-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1CCO

Canonical SMILES

COC(=O)C1CC1CCO

Origin of Product

United States

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